n-(4-Bromo-3-methylphenyl)-5-methylisoxazole-3-carboxamide
Overview
Description
N-(4-Bromo-3-methylphenyl)-5-methylisoxazole-3-carboxamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. The compound features a brominated phenyl ring, a methyl group, and an isoxazole ring, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of N-(4-Bromo-3-methylphenyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting with the bromination of a methylphenyl precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The subsequent steps involve the formation of the isoxazole ring and the carboxamide group through cyclization and amidation reactions. Industrial production methods may employ optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
N-(4-Bromo-3-methylphenyl)-5-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Scientific Research Applications
N-(4-Bromo-3-methylphenyl)-5-methylisoxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Bromo-3-methylphenyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N-(4-Bromo-3-methylphenyl)-5-methylisoxazole-3-carboxamide can be compared with other similar compounds, such as:
N-(4-Bromo-3-methylphenyl)-4-methoxybenzamide: This compound features a methoxy group instead of the isoxazole ring, leading to different chemical and biological properties.
N-(4-Bromo-3-methylphenyl)-2-methyl-3-nitrobenzamide:
N-(4-Bromo-3-methylphenyl)-1-naphthamide: The naphthamide derivative has a larger aromatic system, which may influence its interactions and properties.
This compound stands out due to its unique combination of functional groups, which contribute to its versatility and potential in various research fields.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-5-9(3-4-10(7)13)14-12(16)11-6-8(2)17-15-11/h3-6H,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISDCAUTVFLIAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC(=C(C=C2)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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